molecular formula C16H21F2NO3 B5525028 (2,6-difluoro-3-methoxyphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone

(2,6-difluoro-3-methoxyphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone

Cat. No.: B5525028
M. Wt: 313.34 g/mol
InChI Key: NGEDJDIHRDZYJS-INIZCTEOSA-N
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Description

(2,6-difluoro-3-methoxyphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone is a complex organic compound characterized by its unique structural features. This compound contains a difluoromethoxyphenyl group and a hydroxytrimethylpiperidinyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-difluoro-3-methoxyphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the difluoromethoxyphenyl intermediate:

    Synthesis of the hydroxytrimethylpiperidinyl intermediate:

    Coupling of the intermediates: The final step involves coupling the two intermediates through a nucleophilic substitution reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2,6-difluoro-3-methoxyphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxy groups, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(2,6-difluoro-3-methoxyphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2,6-difluoro-3-methoxyphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways such as signal transduction or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

(2,6-difluoro-3-methoxyphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3/c1-15(2)9-19(8-7-16(15,3)21)14(20)12-10(17)5-6-11(22-4)13(12)18/h5-6,21H,7-9H2,1-4H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEDJDIHRDZYJS-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(C)O)C(=O)C2=C(C=CC(=C2F)OC)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(CC1(C)C)C(=O)C2=C(C=CC(=C2F)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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